molecular formula C22H17FN4OS2 B4862830 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Cat. No.: B4862830
M. Wt: 436.5 g/mol
InChI Key: ZIFIBNQVSAQDIO-UHFFFAOYSA-N
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Description

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound has been shown to induce apoptotic cell death in cancer cells by blocking the cell cycle at the sub-G1 phase . It may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS2/c23-16-10-12-17(13-11-16)24-21(28)25-22-27-26-20(30-22)18-8-4-5-9-19(18)29-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFIBNQVSAQDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
Reactant of Route 6
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

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